molecular formula C20H16Cl3FN2O2 B3133875 ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate CAS No. 400074-57-9

ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate

Cat. No. B3133875
CAS RN: 400074-57-9
M. Wt: 441.7 g/mol
InChI Key: YVIGFYDHUOWPGI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as EFPP and belongs to the class of pyrazole derivatives. EFPP has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Synthesis and Structural Characterization : A study focused on the synthesis and structural characterization of compounds similar to ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate. They analyzed the crystal structures of these compounds, revealing that the molecule is generally planar, with one of the fluorophenyl groups oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Crystal Structures of N-Substituted Pyrazolines : Research was conducted on various pyrazole compounds, including those with structural similarities to the compound . The study detailed the synthesis process and characterized the structures through X-ray single crystal structure determination (Loh et al., 2013).

  • Study of Planar Pyrazole Ring : This study synthesized a compound related to this compound and analyzed its structure. The planar pyrazole ring in the molecule was noted to be perpendicular to the benzene ring (Zhang, Zhang, & Liu, 2007).

  • Spectroscopic and Diffractometric Study of Polymorphism : This research investigated polymorphic forms of a compound structurally related to this compound. The study applied various spectroscopic and diffractometric techniques to characterize these forms (Vogt et al., 2013).

  • Novel Copolymers of Trisubstituted Ethylenes : Research was conducted on electrophilic trisubstituted ethylenes, including compounds related to the target compound. The study detailed the preparation, characterization, and copolymerization with styrene of these compounds (Kim et al., 1999).

properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-2-[2-(2,4,6-trichlorophenyl)pyrazol-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl3FN2O2/c1-2-28-20(27)15(9-12-3-5-14(24)6-4-12)18-7-8-25-26(18)19-16(22)10-13(21)11-17(19)23/h3-8,10-11,15H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIGFYDHUOWPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)F)C2=CC=NN2C3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133878
Record name Ethyl α-[(4-fluorophenyl)methyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

400074-57-9
Record name Ethyl α-[(4-fluorophenyl)methyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole-5-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400074-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl α-[(4-fluorophenyl)methyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole-5-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate
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ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate
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ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate
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ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate
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ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate
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ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate

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